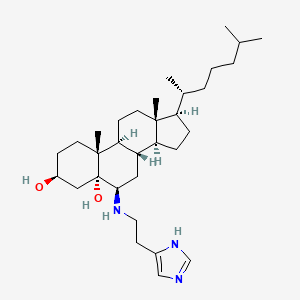

Dendrogenin A

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Other Steroid conjugates [ST0505]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C32H55N3O2 |

|---|---|

Molecular Weight |

513.8 g/mol |

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-[2-(1H-imidazol-5-yl)ethylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol |

InChI |

InChI=1S/C32H55N3O2/c1-21(2)7-6-8-22(3)26-9-10-27-25-17-29(34-16-13-23-19-33-20-35-23)32(37)18-24(36)11-15-31(32,5)28(25)12-14-30(26,27)4/h19-22,24-29,34,36-37H,6-18H2,1-5H3,(H,33,35)/t22-,24+,25+,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

InChI Key |

AVFNYTPENXWWCA-BULFVYHESA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)NCCC5=CN=CN5)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)NCCC5=CN=CN5)C |

Synonyms |

5-hydroxy-6-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3-ol 5alpha-hydroxy-6beta-(2-(1H-imidazol-4-yl)ethylamino)cholestan-3beta-ol dendrogenin A |

Origin of Product |

United States |

Foundational & Exploratory

Dendrogenin A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrogenin A (DDA) is a pioneering discovery in mammalian biology, representing the first identified endogenous steroidal alkaloid. This technical guide provides a comprehensive overview of the discovery, isolation, and quantification of DDA from mammalian tissues. It details the experimental protocols for its extraction and analysis, presents quantitative data on its distribution, and elucidates its crucial role as a tumor suppressor through the modulation of the Liver X Receptor (LXR) signaling pathway, leading to lethal autophagy in cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, neurobiology, and drug development.

Discovery and Biosynthesis of this compound

The journey to the discovery of this compound (DDA) began with investigations into the off-target effects of the breast cancer drug Tamoxifen.[1] Tamoxifen was found to bind to the microsomal antiestrogen binding site (AEBS), a protein complex with cholesterol-5,6-epoxide hydrolase (ChEH) activity.[1] This enzyme is responsible for the conversion of cholesterol-5,6-epoxides (5,6-EC) into cholestane-3β,5α,6β-triol.[1] Inhibition of ChEH by agents like Tamoxifen leads to an accumulation of 5,6-EC.[1]

This led to the hypothesis that the reactive epoxide group of 5,6-EC could conjugate with endogenous nucleophiles.[1] Researchers demonstrated that 5,6α-epoxy-cholesterol (5,6α-EC) can react with histamine in a stereoselective manner, catalyzed by an as-yet-unidentified enzyme present in mammalian tissues, to form DDA.[2][3][4] This discovery unveiled a novel metabolic pathway at the intersection of cholesterol and histamine metabolism, establishing DDA as the first steroidal alkaloid to be identified in mammals.[4][5][6]

The biosynthesis of DDA is a critical physiological process. Its levels are significantly dysregulated in cancerous tissues, suggesting a role in maintaining cellular homeostasis.[4][5]

Quantitative Distribution of this compound in Mammalian Tissues

The concentration of DDA has been quantified in various mammalian tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), revealing its widespread distribution.[5] The data consistently show a significant decrease in DDA levels in cancerous tissues compared to their normal counterparts, highlighting its potential as a biomarker and therapeutic agent.[4][5]

| Tissue Type | Species | DDA Concentration (ng/g of tissue) | Reference |

| Normal Tissues | |||

| Brain | Mouse | 46 ± 7 | [5] |

| Lung | Mouse | 184 ± 35 | [5] |

| Liver | Mouse | 263 ± 49 | [5] |

| Spleen | Mouse | 112 ± 21 | [5] |

| Breast | Human | 72 ± 28 | [5] |

| Spleen | Human | 66 ± 9 | [5] |

| Cancerous Tissues | |||

| Breast Tumor | Human | 15 ± 6 (five-fold lower than normal) | [4][5] |

| Various Cancer Cell Lines | Human | Not Detected | [4][5] |

Experimental Protocols

Extraction of this compound from Mammalian Tissues

The following protocol is a synthesized methodology based on established lipid extraction techniques and methods specifically developed for DDA quantification.[6]

Materials:

-

Tissue sample (frozen or fresh)

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Internal standard (e.g., deuterated DDA, d7-DDA)

-

Homogenizer (e.g., Potter-Elvehjem)

-

Centrifuge

-

Vortex mixer

-

Nitrogen or argon gas stream for drying

Procedure:

-

Sample Preparation:

-

Accurately weigh the tissue sample (typically 50-100 mg).

-

If frozen, keep the tissue on dry ice until homogenization.

-

Wash the tissue with ice-cold PBS to remove any contaminants.

-

-

Homogenization:

-

Place the tissue in a glass homogenizer tube.

-

Add a known amount of internal standard (d7-DDA) to the tissue.

-

Add 2 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

-

-

Lipid Extraction (Bligh and Dyer Method):

-

Transfer the homogenate to a glass centrifuge tube.

-

Add 0.6 mL of chloroform and vortex for 2 minutes.

-

Add 0.6 mL of 0.9% NaCl solution and vortex for 2 minutes.

-

Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Phase Separation and Collection:

-

Three layers will be visible: an upper aqueous phase (methanol/water), a lower organic phase (chloroform), and a protein disk at the interface.

-

Carefully collect the lower organic phase containing the lipids, including DDA, using a glass Pasteur pipette.

-

-

Drying and Storage:

-

Dry the collected organic phase under a gentle stream of nitrogen or argon gas at room temperature.

-

The dried lipid extract can be stored at -80°C until analysis.

-

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A sensitive and specific method for the absolute quantification of DDA utilizes LC-MS/MS.[6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Reversed-phase C18 column.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 50% to 100% B over 10 minutes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

DDA: Precursor ion (m/z) 514.4 -> Product ion (m/z) 95.1

-

d7-DDA (Internal Standard): Precursor ion (m/z) 521.4 -> Product ion (m/z) 95.1

-

-

Collision Energy and other MS parameters: Optimized for the specific instrument.

Quantification:

-

A calibration curve is generated using known concentrations of a DDA standard and a fixed concentration of the internal standard (d7-DDA).

-

The ratio of the peak area of DDA to the peak area of d7-DDA in the samples is used to determine the concentration of DDA by interpolating from the calibration curve.

This compound Signaling Pathway

DDA exerts its potent anti-tumor effects primarily through the activation of the Liver X Receptor (LXR), a nuclear receptor that plays a key role in lipid metabolism and inflammation.[5][7] Specifically, DDA acts as a partial agonist for LXRβ. This interaction initiates a signaling cascade that culminates in lethal autophagy in cancer cells.[5]

Caption: DDA signaling pathway leading to lethal autophagy in cancer cells.

In addition to activating the LXR pathway, DDA also inhibits the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I).[5][7] This inhibition leads to the accumulation of sterol precursors, which cooperates with the LXR-mediated pathway to induce the formation of autophagosomes and ultimately leads to autophagic cell death.[5][7]

Experimental and Biosynthetic Workflow

The following diagrams illustrate the key workflows for the isolation and biosynthesis of this compound.

Caption: Workflow for the isolation and quantification of DDA from tissues.

Caption: Biosynthetic pathway of this compound.

Conclusion and Future Directions

The discovery of this compound has opened up a new field of research at the interface of sterol metabolism, oncology, and neurobiology. Its role as an endogenous tumor suppressor with a well-defined mechanism of action makes it a highly attractive candidate for the development of novel cancer therapies. Future research should focus on the identification of the enzyme responsible for DDA synthesis, a deeper understanding of its physiological roles in various tissues, and the exploration of its therapeutic potential in a broader range of diseases. The methodologies outlined in this guide provide a solid foundation for researchers to further investigate this fascinating and promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Endogenous Synthesis of Dendrogenin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrogenin A (DDA) is a recently discovered endogenous steroidal alkaloid that exhibits potent anti-cancer and neuroprotective properties. This technical guide provides an in-depth exploration of the endogenous synthesis pathway of DDA, a novel metabolic route at the intersection of cholesterol and histamine metabolism. The guide details the key precursors, the central enzymatic reaction, and the cellular context of DDA biosynthesis. Furthermore, it presents quantitative data on DDA levels in various tissues and outlines the experimental protocols utilized to elucidate this pathway, offering a comprehensive resource for researchers in oncology, neurobiology, and drug development.

Introduction to this compound

This compound is the first steroidal alkaloid to be identified in mammals, emerging from a previously unknown metabolic pathway.[1][2][3] It is a conjugate of the cholesterol metabolite 5,6α-epoxy-cholesterol and the biogenic amine histamine.[1][4] DDA has garnered significant interest due to its biological activities, which include inducing tumor cell differentiation, triggering lethal autophagy in cancer cells, and restoring hearing in preclinical models of deafness.[1][5][6] Notably, DDA levels are significantly decreased in cancerous tissues compared to their normal counterparts, suggesting that a deregulation of its synthesis is a hallmark of carcinogenesis.[1][2][4][7]

The Endogenous Synthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with cholesterol.

Precursors of this compound

The two immediate precursors for the synthesis of this compound are 5,6α-epoxy-cholesterol and histamine.

-

Cholesterol: As a fundamental component of mammalian cell membranes, cholesterol is the ultimate precursor for DDA synthesis.[2][8][9]

-

5,6-Epoxy-cholesterols (5,6-ECs): Cholesterol is oxidized to form 5,6-epoxycholesterols. This epoxidation can occur through the action of cytochrome P450 enzymes or via lipid peroxidation.[10][11] 5,6-ECs exist as two diastereoisomers: 5,6α-EC and 5,6β-EC.[2]

-

Histamine: A well-known biogenic amine involved in local immune responses, neurotransmission, and gut function.

The Key Enzymatic Conjugation

The pivotal step in DDA synthesis is the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1][2][3][4] An as-yet-unidentified enzyme, referred to as DDA synthase, catalyzes this reaction.[1][3][12] A critical aspect of this reaction is its stereoselectivity; only the 5,6α-epimer of epoxy-cholesterol serves as a substrate, while the 5,6β-epimer is unreactive in this pathway.[3][4]

Cellular Localization

The precise subcellular localization of DDA synthesis is still under investigation. However, the initial enzymatic characterization was performed using brain homogenates, suggesting that the enzymatic machinery is present in this tissue.[4]

Quantitative Data on this compound and its Precursors

The concentration of this compound is significantly altered in pathological conditions, particularly in cancer.

| Analyte | Tissue/Cell Type | Condition | Concentration/Level | Reference |

| This compound | Human Breast Tissue | Normal | ~5-fold higher than tumor | [4][7] |

| This compound | Human Breast Tissue | Tumor | Significantly lower than normal | [2][4][7] |

| This compound | Various Cancer Cell Lines | - | Not detected | [2][4][7] |

| This compound | Mammalian Tissues | Normal | Detected | [1][2][4] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the endogenous synthesis of this compound.

Caption: Endogenous synthesis pathway of this compound.

Experimental Workflow for DDA Synthesis in Brain Homogenate

This diagram outlines the general workflow used to demonstrate the enzymatic synthesis of this compound.

Caption: Workflow for in vitro enzymatic synthesis of DDA.

Key Experimental Protocols

Enzymatic Synthesis of this compound in Brain Homogenate

This protocol is based on the methodology described for the initial discovery of the enzymatic synthesis of DDA.[4]

-

Preparation of Brain Homogenate:

-

Excise brain tissue from the model organism (e.g., rat) and immediately place it in ice-cold buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Homogenize the tissue using a Dounce homogenizer or a similar apparatus on ice.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris.

-

Collect the supernatant, which contains the microsomal fraction where the enzymatic activity is presumed to be located.

-

-

Enzymatic Reaction:

-

In a reaction tube, combine the brain homogenate with 5,6α-epoxy-cholesterol and histamine at appropriate concentrations.

-

As a negative control, prepare parallel reactions with boiled homogenate or without the addition of substrates. Another control should include 5,6β-epoxy-cholesterol to confirm stereoselectivity.

-

Incubate the reaction mixtures at 37°C for a specified time (e.g., 1-2 hours).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for analysis by liquid chromatography-mass spectrometry (LC-MS/MS) to detect and quantify the formation of this compound.

-

Quantification of this compound in Tissues by UPLC-HILIC-MS

This protocol outlines the general steps for the quantification of DDA in biological samples.

-

Sample Preparation:

-

Homogenize a known weight of tissue in an appropriate buffer.

-

Perform a protein precipitation step, for example, by adding a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

UPLC-HILIC Separation:

-

Utilize an Ultra-Performance Liquid Chromatography (UPLC) system equipped with a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Inject the prepared sample extract onto the column.

-

-

Mass Spectrometry Detection:

-

Couple the UPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify DDA. This involves monitoring the transition of the precursor ion (the molecular ion of DDA) to a specific product ion.

-

Construct a calibration curve using known concentrations of a DDA standard to quantify the amount of DDA in the tissue samples.

-

Conclusion and Future Directions

The discovery of the endogenous synthesis pathway of this compound has opened new avenues for understanding the intricate connections between cholesterol metabolism and cellular signaling in health and disease. The identification of DDA as a tumor suppressor metabolite, with its synthesis being downregulated in cancer, presents a compelling rationale for developing novel therapeutic strategies. Future research should focus on the identification and characterization of the elusive DDA synthase, which will be instrumental in understanding the regulation of this pathway and for developing strategies to modulate its activity. Furthermore, a more detailed investigation into the subcellular localization and the tissue-specific regulation of DDA synthesis will provide deeper insights into its physiological and pathophysiological roles. The development of robust and sensitive analytical methods will continue to be crucial for accurately quantifying DDA levels in various biological matrices, which is essential for both basic research and clinical applications. Ultimately, a thorough understanding of the endogenous synthesis of this compound holds the promise of new diagnostic and therapeutic approaches for a range of diseases, including cancer and neurodegenerative disorders.

References

- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the network of cholesterol biosynthesis in Paris polyphylla laid a base for efficient diosgenin production in plant chassis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Androgen synthesis pathway and therapeutic targets [pfocr.wikipathways.org]

- 10. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Table 2 from Cholesterol-5,6-epoxides: chemistry, biochemistry, metabolic fate and cancer. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

Dendrogenin A: A Technical Guide to its Biosynthesis, Analysis, and Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrogenin A (DDA) is a recently discovered mammalian steroidal alkaloid that has garnered significant interest for its potent tumor-suppressing and neurostimulating properties.[1][2] It is the first of its kind to be identified in mammals and represents a novel metabolic pathway at the intersection of cholesterol and histamine metabolism.[2][3] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound from cholesterol, methodologies for its analysis, and its cellular signaling mechanisms, with a focus on its anti-cancer effects.

This compound Biosynthetic Pathway

This compound is not directly synthesized from cholesterol in its native form, but rather from a cholesterol derivative, 5,6α-epoxy-cholesterol. This metabolite arises from the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1][2][3] The specific enzyme responsible for catalyzing this reaction has not yet been identified.[2] The biosynthesis of DDA is a critical area of ongoing research, as its deregulation has been observed in cancerous tissues.[1][2] Studies have shown that DDA levels are significantly decreased in breast tumors compared to normal adjacent tissues, suggesting a suppression of its synthesis during carcinogenesis.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

Dendrogenin A: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrogenin A (DDA) is a recently discovered endogenous mammalian metabolite derived from the conjugation of cholesterol and histamine.[1][2] This novel steroidal alkaloid has garnered significant attention within the scientific community for its potent anti-tumor properties and its role as a tumor suppressor.[1][2] DDA's unique mechanism of action, which involves the induction of lethal autophagy in cancer cells, positions it as a promising candidate for further investigation in oncology and drug development.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.

Physical and Chemical Properties

This compound is a white solid with the systematic name (3β,5α,6β)-6-[[2-(1H-imidazol-5-yl)ethyl]amino]-cholestane-3,5-diol.[5] Its chemical structure combines a cholestane backbone with a histamine moiety. While a specific melting point has not been prominently reported in the literature, its other key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₅N₃O₂ | [5] |

| Molecular Weight | 513.8 g/mol | [5] |

| CAS Number | 1191043-85-2 | [5] |

| Appearance | Solid | [5] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [5] |

| Purity | ≥95% | [5] |

Table 1: Physical and Chemical Properties of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural elucidation of this compound would have been accomplished using a suite of NMR techniques, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. These analyses would confirm the connectivity of the atoms within the molecule and its stereochemistry.

Biological Activity and Mechanism of Action

This compound exhibits potent anti-tumor activity, primarily through the induction of lethal autophagy in cancer cells.[3] It functions as a selective liver X receptor (LXR) modulator.[5]

Signaling Pathway

This compound's mechanism of action involves a dual effect: it acts as a partial agonist of the Liver X Receptor (LXR) and simultaneously inhibits the enzyme 3β-hydroxysterol-Δ⁸,⁷-isomerase (D8D7I).[3] This dual action leads to the induction of lethal autophagy in cancer cells.

The binding of DDA to LXR leads to the increased expression of the nuclear receptors Nur77 and Nor1.[3] These receptors, in turn, upregulate the expression of key autophagy-related genes, including Microtubule-associated protein 1A/1B-light chain 3 (LC3), leading to the formation of autolysosomes.[3] The inhibition of D8D7I by DDA results in the accumulation of sterol precursors, which further contributes to the induction of autophagy.[3] This targeted induction of lethal autophagy makes DDA a promising therapeutic agent for various cancers, including melanoma and acute myeloid leukemia.[3]

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1] While the specific enzyme responsible for this conversion in mammals is yet to be fully identified, the chemical synthesis involves the reaction of 5,6α-epoxy-cholesterol with histamine.

Quantification of this compound in Biological Samples

A fast and accurate method for quantifying DDA in human tissues has been developed using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[6]

1. Sample Preparation:

-

Solid Tissues: Homogenize tissue samples. Extract lipids using a modified Bligh and Dyer method or perform protein precipitation.

-

Liquid Samples (e.g., plasma): Perform protein precipitation.

2. UPLC-MS/MS Analysis:

-

Chromatography: Utilize a UPLC system with a suitable column for separation.

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of DDA and an internal standard.

3. Data Analysis:

-

Quantify DDA concentrations by comparing the peak area ratio of DDA to the internal standard against a standard curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against cancer cell lines such as B16F10 (murine melanoma) and SK-MEL-28 (human melanoma) can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

2. Treatment:

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

-

Include a vehicle control (e.g., DMSO).

3. MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

4. Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of DDA that inhibits cell growth by 50%).

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

Dendrogenin A: An Endogenous Regulator of Cellular Homeostasis and Neuroprotection

An In-depth Technical Guide on the Biological Functions of Dendrogenin A in Normal Physiology

Introduction

This compound (DDA) is a recently discovered endogenous steroidal alkaloid that represents a new class of signaling molecules in mammals. It is formed through the enzymatic conjugation of a cholesterol metabolite, 5,6α-epoxy-cholesterol, with the biogenic amine histamine.[1][2] This unique origin places DDA at the crossroads of cholesterol and histamine metabolism. Initially identified for its potent anti-tumor properties, emerging evidence reveals that DDA plays a significant role in normal physiological processes, including the maintenance of cellular integrity, regulation of cell differentiation, and neuroprotection.[1][3] DDA is present in various normal tissues, and its levels are found to be dysregulated in pathological conditions such as cancer, suggesting its importance in maintaining a healthy physiological state.[1][2] This technical guide provides a comprehensive overview of the core biological functions of this compound in normal physiology, its mechanisms of action, and detailed experimental protocols for its study.

Biosynthesis and Metabolism of this compound

This compound is synthesized endogenously from the stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine. While the specific enzyme responsible for this conjugation is yet to be fully identified, this process marks a unique intersection of steroid and biogenic amine metabolic pathways.[1][2]

DDA has been detected in various normal mammalian tissues, with concentrations varying between different organs.

| Tissue | Species | Concentration (ng/g of tissue) | Reference |

| Brain | Mouse | 46 ± 7 | [1] |

| Liver | Mouse | 263 ± 49 | [1] |

| Spleen | Human | 66 ± 9 | [1] |

| Breast (Normal) | Human | 72 ± 28 | [1] |

| Plasma | Human | 2.8 ± 1.0 nM | [1] |

Core Biological Functions in Normal Physiology

Cell Differentiation and Homeostasis

This compound plays a crucial role in promoting and maintaining the differentiated state of various cell types, a fundamental aspect of tissue homeostasis. At physiological concentrations, DDA is involved in maintaining cell integrity and differentiation.[1][3] Its absence in cancer cells and reduced levels in tumors suggest that a key physiological function of DDA is to act as a barrier against dedifferentiation and malignant transformation.[1][4]

Neuroprotection

A significant physiological function of DDA is its neuroprotective activity. This has been demonstrated in the auditory system, where DDA treatment efficiently restored hearing in a preclinical model of deafness.[1][2] The underlying mechanism involves the protection of spiral ganglion neurons from degeneration.[4][5] This suggests that endogenous DDA may play a role in maintaining the health and function of the nervous system.

Regulation of Cholesterol Homeostasis

As a cholesterol metabolite, DDA is intricately linked to the regulation of cholesterol homeostasis. Its primary mechanism of action is through its function as a partial agonist of the Liver X Receptor (LXR), a key nuclear receptor that governs cholesterol metabolism.[6][7] By activating LXR, DDA can influence the expression of genes involved in cholesterol efflux and transport.

Immunomodulation

The link between DDA, LXR, and histamine metabolism suggests a potential role for this molecule in modulating the immune system. LXRs are known regulators of immune responses, and histamine is a key mediator of inflammation.[5] DDA, through its action on LXRβ, can induce the secretion of immunogenic small extracellular vesicles from cells, which can, in turn, stimulate dendritic cells and T-cell responses.[5][7]

Signaling Pathways of this compound

LXR-Dependent Signaling

The majority of DDA's physiological effects are mediated through its interaction with the Liver X Receptor (LXR), with a preference for the LXRβ isoform.[6][7] As a partial agonist, DDA binding to LXR leads to the recruitment of coactivators and the transcriptional regulation of target genes. Key downstream targets that have been identified include NR4A1 (Nur77) and NR4A3 (Nor1), which are involved in cell fate decisions, and MAP1LC3B (LC3), a key autophagy-related gene.[6]

Inhibition of 3β-hydroxysterol-Δ8,7-isomerase (D8D7I)

In addition to its LXR agonism, DDA has been shown to inhibit the enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), which is involved in the later stages of cholesterol biosynthesis.[3][6] This inhibition leads to the accumulation of sterol precursors. While the primary physiological relevance of this action in normal tissues is still under investigation, it represents a secondary mechanism through which DDA can influence cellular sterol composition.

Detailed Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol describes the quantification of DDA in biological samples using liquid chromatography-tandem mass spectrometry.

Materials:

-

Biological tissue or plasma

-

Deuterated DDA (d7-DDA) internal standard

-

Solvents for extraction (e.g., chloroform, methanol)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize tissue samples or use plasma directly. Spike with a known amount of d7-DDA internal standard.

-

Lipid Extraction: Perform a lipid extraction using a method such as the Bligh and Dyer procedure.

-

Chromatographic Separation: Inject the lipid extract onto a reverse-phase HPLC column. Use a gradient of appropriate solvents to separate DDA from other lipids.

-

Mass Spectrometry Detection: Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both DDA and d7-DDA.

-

Quantification: Create a calibration curve using known concentrations of DDA. Calculate the concentration of DDA in the sample by comparing the ratio of the DDA peak area to the d7-DDA peak area against the calibration curve.

Assessment of LXR Activation using a Luciferase Reporter Assay

This protocol allows for the measurement of DDA's ability to activate the Liver X Receptor.[1]

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmids for LXR and RXR

-

Luciferase reporter plasmid containing LXR response elements (LXREs)

-

Transfection reagent

-

DDA and control compounds

-

Luciferase assay reagent

Procedure:

-

Cell Culture and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the LXR, RXR, and LXRE-luciferase reporter plasmids.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of DDA, a known LXR agonist (positive control), and a vehicle control.

-

Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin.

-

Measurement: Measure the luminescence produced using a luminometer. The amount of light produced is proportional to the level of LXR activation.

Analysis of Cell Differentiation by Immunofluorescence

This protocol can be used to visualize the effect of DDA on the expression of differentiation markers in cells like melanocytes or keratinocytes.

Materials:

-

Cells cultured on coverslips

-

DDA treatment solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies against differentiation markers (e.g., for melanocytes: TYRP1, MITF; for keratinocytes: Involucrin, Loricrin)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with DDA for the desired time to induce differentiation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Blocking: Block non-specific antibody binding with BSA solution.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody specific to the differentiation marker of interest.

-

Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and capture images using a fluorescence microscope.

Spiral Ganglion Neuron Survival Assay

This in vitro assay can be adapted to assess the neuroprotective effects of DDA on auditory neurons.

Materials:

-

Spiral ganglion explants or dissociated neurons from neonatal rodents

-

Culture medium and supplements

-

DDA and control solutions

-

Method for assessing neuronal survival (e.g., immunocytochemistry for neuronal markers like βIII-tubulin, followed by cell counting)

Procedure:

-

Isolation and Culture: Isolate spiral ganglia from neonatal rodents and either culture them as explants or dissociate them into single neurons.

-

Treatment: Add DDA at various concentrations to the culture medium. Include a negative control (vehicle) and potentially a positive control (a known neurotrophic factor).

-

Incubation: Culture the neurons for a defined period (e.g., 48-72 hours).

-

Assessment of Survival: Fix the cultures and perform immunocytochemistry for a neuron-specific marker (e.g., βIII-tubulin).

-

Quantification: Count the number of surviving neurons in multiple fields of view for each condition. Compare the survival rates between DDA-treated and control groups.

Conclusion

This compound is an emerging endogenous signaling molecule with multifaceted roles in normal physiology. Its functions in promoting cell differentiation, maintaining tissue homeostasis, and providing neuroprotection underscore its importance in cellular health. The elucidation of its signaling pathways, primarily through LXR activation, provides a molecular basis for its diverse biological activities. The presence of DDA in normal tissues and its altered levels in disease highlight its potential as both a biomarker and a therapeutic target. Further research into the physiological roles of this compound will undoubtedly provide deeper insights into the complex interplay of metabolic and signaling pathways that govern cellular function and organismal health.

References

- 1. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]

Dendrogenin A's role in cholesterol metabolism and signaling

An In-depth Technical Guide to Dendrogenin A's Role in Cholesterol Metabolism and Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DDA) is a recently discovered mammalian steroidal alkaloid that represents a paradigm shift in our understanding of cholesterol metabolism and its intersection with cellular signaling.[1][2] Synthesized endogenously at the crossroads of cholesterol and histamine metabolism, DDA functions as a potent tumor suppressor and neuroprotective agent.[1][3][4] Its levels are significantly diminished in cancerous tissues, suggesting a role as a key metabolite in maintaining cellular integrity.[1][3][5] DDA exerts its pleiotropic effects through a dual mechanism: the direct modulation of key enzymes in the cholesterol biosynthesis pathway and the nuanced control of the Liver X Receptor (LXR) signaling cascade. As a selective LXR modulator (SLiM), DDA can trigger lethal autophagy in cancer cells and reprogram the tumor microenvironment by promoting the secretion of immunogenic vesicles.[6][7][8] This whitepaper provides a comprehensive overview of DDA's biosynthesis, its molecular mechanisms of action, quantitative data on its interactions, and the experimental protocols used to elucidate its function.

The this compound Metabolic Pathway

This compound is not a direct product of the canonical cholesterol synthesis pathway but rather represents a novel metabolic branch.[9][10] Its discovery has illuminated a previously unknown link between sterol and biogenic amine metabolism in mammals.[1][3]

Biosynthesis of this compound

DDA is formed through a stereoselective enzymatic conjugation of 5,6α-epoxy-cholesterol (5,6α-EC), a cholesterol derivative, with histamine.[1][2][4] While the specific enzyme responsible for this final conjugation step, tentatively named DDA synthase, is yet to be fully identified, the upstream production of 5,6α-EC is known to occur in tissues like the adrenal cortex.[1][11] The biosynthesis is a two-step process originating from cholesterol.

Levels of DDA are found to be significantly lower in cancerous tissues compared to healthy counterparts, indicating a deregulation of this pathway during carcinogenesis.[3][5] For instance, human breast tumors show a fivefold lower concentration of DDA than adjacent normal tissue.[3][5]

Molecular Mechanisms of Action

DDA's biological activity stems from its ability to interact with and modulate multiple targets within the cell, primarily related to cholesterol metabolism and nuclear receptor signaling.

Regulation of Cholesterol Metabolism Enzymes

DDA directly inhibits key enzymes involved in the post-lanosterol cholesterol biosynthesis pathway.

-

Cholesterol-5,6-epoxide Hydrolase (ChEH): DDA is a potent and selective inhibitor of ChEH.[2][3][12] ChEH itself is a complex of two cholesterogenic enzymes: 3β-hydroxysterol-Δ8,7-isomerase (D8D7I), which is the catalytic subunit, and 7-dehydrocholesterol reductase (DHCR7), the regulatory subunit.[4]

-

3β-hydroxysterol-Δ8,7-isomerase (D8D7I): DDA's inhibition of ChEH is achieved by targeting the D8D7I subunit.[7][13] This blockade leads to the accumulation of specific sterol precursors, such as zymostenol, which contributes to the induction of lethal autophagy in cancer cells.[9]

Modulation of Liver X Receptor (LXR) Signaling

The primary signaling hub for DDA is the Liver X Receptor (LXR), a nuclear receptor that governs cholesterol homeostasis, lipid metabolism, and inflammation.[6][8] DDA is classified as a Selective LXR Modulator (SLiM) and a partial agonist, meaning its effects differ significantly from those of canonical LXR agonists like 22(R)-hydroxycholesterol and synthetic compounds (T0901317, GW3965).[7][8][9][12] DDA preferentially acts via the LXRβ isoform (NR1H2).[8][14][15]

Signaling Pathway 1: Induction of Lethal Autophagy in Cancer

At higher concentrations, DDA leverages the LXR pathway to induce a cytotoxic, rather than protective, form of autophagy in cancer cells, including melanoma and acute myeloid leukemia (AML).[7][13][16] This mechanism is notably independent of the cancer's specific genetic mutations, such as BRAF status in melanoma.[7][13]

The pathway proceeds as follows:

-

DDA binds to and partially activates LXRβ.[7]

-

The DDA-LXRβ complex upregulates the expression of the orphan nuclear receptors Nur77 (NR4A1) and Nor1 (NR4A3).[7][13][16]

-

This leads to increased expression of key autophagy genes, including Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Transcription Factor EB (TFEB).[9]

-

The combined effect of LXR activation and D8D7I inhibition (leading to sterol accumulation) results in the formation of autolysosomes and lethal autophagy.[7][9][13]

Signaling Pathway 2: Tumor Re-differentiation and Immunogenic Vesicle Secretion

At lower, more physiological concentrations, DDA promotes tumor cell re-differentiation and stimulates a potent anti-tumor immune response.[8][14] This action is also mediated by LXRβ.

-

DDA binding to LXRβ initiates a differentiation program in tumor cells (e.g., increased melanin synthesis in melanoma).[8][15]

-

This process enhances the formation of multivesicular bodies (MVBs) within the tumor cells.[14][15]

-

Consequently, there is an increased secretion of small extracellular vesicles (sEVs), including exosomes.[8][14]

-

These "DDA-sEVs" are compositionally distinct from sEVs secreted by untreated cancer cells. They are enriched in lipidated LC3, differentiation antigens (e.g., TYR, MLANA), and "eat-me" signals like calreticulin and annexin A1.[8][14]

-

When released into the tumor microenvironment, DDA-sEVs are taken up by dendritic cells, promoting their maturation and the polarization of T cells towards a Th1 anti-tumor phenotype.[8]

Quantitative Data Presentation

The interactions of DDA with its molecular targets have been quantified, providing crucial data for drug development and mechanistic studies.

| Target Enzyme/Receptor | Parameter | Value | Cell Line/System | Reference |

| Cholesterol Epoxide Hydrolase (ChEH) | Kᵢ (Inhibition constant) | 120 nM | N/A | [12] |

| Liver X Receptor β (LXRβ) | IC₅₀ (Inhibition of 22(R)-HC activation) | 76 nM | Reporter Assay | [12] |

| Liver X Receptor α (LXRα) | IC₅₀ (Inhibition of 22(R)-HC activation) | 362 nM | Reporter Assay | [12] |

Table 1: Quantitative analysis of DDA's molecular interactions.

| Cell Line | Parameter | Concentration | Effect | Reference |

| B16/F10, SK-MEL-28 | N/A | 2.5 µM | Induction of autophagic cell death | [12] |

| B16/F10, SK-MEL-28 | N/A | 2.5 - 5 µM | Increased protein levels of LC3-II | [12] |

Table 2: Cellular effects of DDA at specified concentrations.

Key Experimental Protocols

The elucidation of DDA's function has relied on a combination of advanced analytical, biochemical, and cell biology techniques.

DDA Quantification in Tissues

-

Methodology: Ultra-Performance Liquid Chromatography-Hydrophilic Interaction Chromatography (UPLC-HILIC).[12]

-

Protocol Outline:

-

Tissue Homogenization: Biological samples (e.g., tumor biopsies, normal tissue) are homogenized in a suitable solvent.

-

Lipid Extraction: A liquid-liquid extraction (e.g., Folch method) is performed to isolate the lipid fraction containing DDA.

-

Chromatographic Separation: The extract is injected into a UPLC system equipped with a HILIC column, which is optimized for separating polar and hydrophilic compounds like DDA from other sterols.

-

Detection: DDA is detected and quantified using a mass spectrometer (MS) coupled to the UPLC. A stable isotope-labeled DDA internal standard is used to ensure accurate quantification.

-

Data Analysis: A calibration curve is generated using known concentrations of DDA standard to calculate the amount of endogenous DDA in the sample.

-

LXR Activation Reporter Assay

-

Methodology: Luciferase-based reporter gene assay.[12]

-

Protocol Outline:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with two plasmids: one expressing the LXRα or LXRβ protein and another containing a luciferase reporter gene under the control of an LXR-responsive element (LXRE).

-

Compound Treatment: Transfected cells are treated with a known LXR agonist (e.g., 22(R)-hydroxycholesterol) alone or in combination with varying concentrations of DDA.

-

Cell Lysis and Luciferase Measurement: After an incubation period, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to LXR activation, is measured using a luminometer.

-

Data Analysis: The ability of DDA to inhibit agonist-induced luminescence is calculated and plotted to determine the IC₅₀ value. To test for agonism, cells are treated with DDA alone.

-

Autophagy Flux Analysis

-

Methodology: Measurement of LC3-II turnover using Western Blot or Fluorescence Microscopy.

-

Protocol Outline:

-

Cell Culture and Treatment: Cancer cells (e.g., melanoma) are treated with DDA in the presence or absence of an autophagy inhibitor, such as Bafilomycin A1 (Baf A1) or Hydroxychloroquine (HCQ).[13] These inhibitors block the final step of autophagy, the fusion of autophagosomes with lysosomes, causing autophagosomes to accumulate.

-

Protein Extraction or Cell Imaging:

-

For Western Blot: Cells are lysed, and total protein is quantified. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against LC3. The antibody detects both LC3-I (cytosolic form) and LC3-II (lipid-conjugated, autophagosome-associated form).

-

For Microscopy: Cells expressing a fluorescently tagged LC3 (e.g., GFP-LC3) are imaged. The formation of GFP-LC3 puncta (dots) indicates the recruitment of LC3 to autophagosome membranes.

-

-

Data Analysis: Autophagic flux is determined by comparing the amount of LC3-II (or the number of LC3 puncta) in cells treated with DDA alone versus cells treated with DDA plus an inhibitor. A greater accumulation of LC3-II in the presence of the inhibitor indicates a functional and active autophagic flux induced by DDA.[13]

-

Conclusion and Future Directions

This compound is a pivotal endogenous metabolite that sits at the nexus of cholesterol metabolism and cell fate signaling. Its dual ability to inhibit cholesterol biosynthesis enzymes and selectively modulate LXR activity provides a unique therapeutic rationale for its development. The capacity of DDA to induce lethal autophagy in cancer cells and simultaneously orchestrate an anti-tumor immune response makes it a highly promising candidate for cancer therapy, potentially in combination with existing treatments like cytarabine for AML.[17]

Future research should focus on the definitive identification of the DDA synthase enzyme, which could open new avenues for modulating endogenous DDA levels. Furthermore, clinical evaluation of DDA's safety and efficacy is a critical next step to translate these significant preclinical findings into tangible benefits for patients with cancer and potentially neurodegenerative diseases.[7]

References

- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. presse.inserm.fr [presse.inserm.fr]

- 6. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome-enriched vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Dendrogenin A: An In-Depth Technical Guide to its In Vivo Stability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrogenin A (DDA) is a pioneering discovery in the field of sterol chemistry and cancer biology. Identified as the first steroidal alkaloid in mammals, DDA is an endogenous metabolite derived from cholesterol.[1][2][3][4] It is formed through the enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[1][2][3][4] Preclinical studies have revealed its potent tumor-suppressing and neurostimulating properties.[1][2] Notably, levels of DDA have been found to be significantly decreased in breast tumors compared to normal tissues, suggesting a deregulation of its metabolic pathway is implicated in carcinogenesis.[1][3][4] This technical guide provides a comprehensive overview of the current knowledge on the in vivo stability and metabolism of this compound, focusing on data presentation, experimental protocols, and relevant signaling pathways.

In Vivo Stability and Metabolism: Current Understanding

Despite its promising therapeutic potential, detailed in vivo pharmacokinetic data for this compound, such as its half-life, clearance rate, and bioavailability, are not extensively documented in publicly available literature. The primary focus of existing research has been on its biosynthesis, endogenous presence, and anti-tumor efficacy in animal models. Information regarding its catabolic pathways and the specific structures of its metabolites remains largely unexplored.

Endogenous Tissue Distribution of this compound

While comprehensive pharmacokinetic parameters are not available, studies have quantified the endogenous levels of DDA in various mammalian tissues. This provides an insight into its physiological distribution.

| Tissue | Species | Concentration (ng/g of tissue) |

| Brain | Mouse | 46 ± 7 |

| Spleen | Human | 66 ± 9 |

| Liver | Mouse | 263 ± 49 |

Data extracted from a study by de Medina et al. (2013). The concentrations are presented as mean ± standard error of the mean.

Experimental Protocols

Quantification of this compound in Biological Samples

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the accurate quantification of DDA in biological matrices.[5] This method is crucial for pharmacokinetic studies, enabling the measurement of DDA concentrations in plasma, tissues, and other biological fluids.

Sample Preparation:

-

Extraction: Biological samples are subjected to a Bligh and Dyer extraction, a common method for lipid extraction.

-

Purification: The lipid extract is then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

LC-MS/MS Analysis:

-

Chromatography: The purified DDA fraction is analyzed using a fast LC method (approximately 10 minutes).

-

Mass Spectrometry: Detection and quantification are achieved using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

In Vivo Efficacy Studies in Mouse Models

While detailed pharmacokinetic protocols are not available, efficacy studies in mice provide some information on administration routes and dosages.

-

Animal Models: Immunocompetent mice are used for tumor xenograft studies to evaluate the anti-tumor activity of DDA.[1][6]

-

Administration: DDA has been administered via subcutaneous (s.c.) and intraperitoneal (i.p.) injections.[6]

-

Dosage: In a study on melanoma and breast cancer models, DDA was effective at a very low dose of 3.7 µg/kg administered daily.[6]

Signaling Pathways

Biosynthesis of this compound

This compound is synthesized in mammalian cells through a novel metabolic pathway at the intersection of cholesterol and histamine metabolism.

Mechanism of Action: LXR Activation and Autophagy

This compound exerts its anti-cancer effects in part by acting as a partial agonist of the Liver X Receptor (LXR).[5][7][8] This activation triggers a signaling cascade that leads to lethal autophagy in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples, a critical component of any in vivo study.

Conclusion and Future Directions

This compound represents a promising new frontier in cancer therapy and neuroprotection. Its endogenous nature and potent biological activity at low concentrations make it an attractive candidate for further drug development. However, a significant knowledge gap exists regarding its in vivo stability, metabolism, and overall pharmacokinetic profile. Future research should prioritize comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to elucidate these critical parameters. Such data are essential for determining appropriate dosing regimens, predicting potential drug-drug interactions, and ultimately translating the therapeutic promise of this compound from preclinical models to clinical applications. The identification and characterization of DDA's metabolites will also be crucial for a complete understanding of its biological activity and safety profile.

References

- 1. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Maximizing Peptide Identification Events in Proteomic Workflows Using Data-Dependent Acquisition (DDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The tumor-suppressor cholesterol metabolite, this compound, is a new class of LXR modulator activating lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Dendrogenin A and its Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dendrogenin A (DDA) is a pioneering discovery in mammalian biology, identified as the first endogenous steroidal alkaloid.[1] It originates from the metabolism of cholesterol and histamine and has demonstrated significant potential as a tumor suppressor and neuroprotective agent.[1][2] Found in healthy tissues but notably diminished or absent in cancerous cells, DDA's presence is correlated with the maintenance of cellular integrity and differentiation.[1][2][3] Its primary mechanism of anti-cancer action is the induction of lethal autophagy through a unique dual-pathway mechanism involving the Liver X Receptor (LXR) and direct enzyme inhibition. This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of DDA and its derivatives, presenting key data, experimental protocols, and signaling pathways to support further research and development.

Introduction to this compound (DDA)

This compound is a cholesterol metabolite first identified in mammalian tissues as the product of an enzymatic conjugation between 5,6α-epoxy-cholesterol and histamine.[1][2][4] This discovery unveiled a new metabolic pathway at the intersection of sterol and biogenic amine metabolism.[1][2] The reduced levels of DDA in breast tumors and its absence in various cancer cell lines suggest that a deregulation of its metabolic pathway may be a component of carcinogenesis.[1][2][3] Preclinical studies have established DDA's ability to induce differentiation and death in cancer cells, control tumor growth in vivo, and even restore hearing in a model of deafness, highlighting its broad therapeutic potential.[1][3]

Caption: Biosynthesis pathway of this compound.

Biological Activity and Mechanism of Action

The primary therapeutic interest in DDA lies in its potent anti-cancer properties, which are exerted through a novel and selective mechanism of action.

Induction of Lethal Autophagy in Cancer Cells

Unlike many cancer therapies that induce apoptosis, DDA triggers a distinct form of programmed cell death known as lethal autophagy in a variety of cancers, including melanoma and acute myeloid leukemia (AML).[3][5][6] This activity is independent of common cancer-driving mutations, such as B-Raf status in melanoma, suggesting a broad applicability.[5][6]

Dual Signaling Pathway

DDA's unique efficacy stems from its ability to act on two distinct molecular targets simultaneously:

-

Liver X Receptor (LXR) Agonism : DDA acts as a partial agonist of Liver X Receptors, particularly LXRβ.[3][5][6][7] This engagement leads to the increased expression of the nuclear receptors Nur77 (NR4A1) and Nor1 (NR4A3).[3][5] These transcription factors are critical downstream effectors that initiate the autophagic process, leading to the formation of autolysosomes and subsequent cell death.[3][5]

-

Enzyme Inhibition : DDA inhibits the cholesterol biosynthesizing enzyme 3β-hydroxysterol-Δ8,7-isomerase (D8D7I).[5][6] This inhibition results in the accumulation of specific sterol precursors, which cooperates with the LXR-mediated signaling to enhance the induction of autophagy.[5][6]

This dual mechanism confers high selectivity, as neither LXR ligands nor D8D7I inhibitors alone can replicate the potent lethal autophagy induced by DDA.[5][6]

Caption: DDA's dual mechanism for inducing lethal autophagy.

Immunomodulatory Effects

At lower, non-lethal concentrations, DDA induces the re-differentiation of tumor cells.[7][8][9] This process leads to an increased secretion of small extracellular vesicles (sEVs), enriched in exosomes containing the autophagy marker LC3-II.[8][9] These "DDA-sEVs" are immunogenic and can stimulate an anti-tumor immune response, partly by promoting the infiltration of T-cells and dendritic cells into the tumor microenvironment.[2][7]

Quantitative Biological Data

The biological activity of this compound has been quantified across various assays and cell lines. The following tables summarize key findings.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value | Reference |

| MCF-7 | Breast Cancer | ChEH Activity | Inhibition | 120 ± 20 nM | [2] |

| TS/A | Breast Cancer | Cell Differentiation | Lipid Droplet Increase | 1 - 2.5 µM | [2] |

| B16F10 | Melanoma | Cell Death | Cytotoxicity | Concentration-dependent | [3] |

| SKMEL-28 | Melanoma | Cell Death | Cytotoxicity | Concentration-dependent | [3] |

| KG1 | Acute Myeloid Leukemia | Cell Death | Cytotoxicity | Time-dependent | [6] |

| HL60 | Acute Myeloid Leukemia | Cell Death | Cytotoxicity | Time-dependent | [6] |

Table 2: In Vivo Antitumor Efficacy of this compound

| Tumor Model | Host | Treatment | Efficacy | Reference |

| AML Xenograft | NOD/SCID Mice | 20 mg/kg/day, i.p. | Significant tumor growth inhibition | [6] |

| B16F10 Syngeneic | C57BL/6 Mice | Not specified | Tumor growth control, increased survival | [2] |

| TS/A Syngeneic | BALB/c Mice | Not specified | Tumor growth control, increased survival | [2] |

| Primary AML | NSG Mice | Not specified | Potent anti-leukemic activity | [6] |

Experimental Protocols

This section details generalized protocols for key experiments used to characterize the biological activity of DDA and its derivatives.

General Protocol for Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat cells with various concentrations of DDA derivatives or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Caption: Experimental workflow for an MTT cell viability assay.

General Protocol for In Vivo Tumor Growth Inhibition Study

This protocol assesses the anti-tumor efficacy of a compound in a living animal model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised (e.g., nude or NOD/SCID) or syngeneic mice.[11]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, DDA derivative at various doses).

-

Treatment Administration: Administer the compound via the desired route (e.g., intraperitoneal (i.p.) injection) according to the planned schedule (e.g., daily).[6]

-

Monitoring: Measure tumor volume (using calipers, Volume = 0.5 × length × width²) and mouse body weight 2-3 times per week.[11]

-

Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.

-

Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).[12]

Caption: Workflow for an in vivo tumor growth inhibition study.

Conclusion and Future Directions

This compound represents a novel class of endogenous molecules with significant therapeutic potential, particularly in oncology. Its unique dual-mechanism of action, which induces lethal autophagy in cancer cells while promoting an anti-tumor immune response at lower concentrations, makes it and its future derivatives highly attractive candidates for drug development. Further research should focus on:

-

Synthesis of Derivatives: The development and synthesis of novel DDA analogs to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

-

Target Identification: Full identification of the enzyme responsible for DDA biosynthesis could open new avenues for therapeutic intervention by modulating its endogenous production.

-

Combination Therapies: Exploring the synergistic potential of DDA with existing chemotherapies and immunotherapies, as has already been shown with Cytarabine in AML.[13]

-

Clinical Evaluation: Given its potent anti-tumor activity and low toxicity in preclinical models, advancing DDA or optimized derivatives into clinical trials is a critical next step.[5][6]

The discovery of this compound has unveiled a new axis of cellular regulation at the crossroads of lipid metabolism and oncology, offering promising new strategies for treating cancer and potentially other diseases.

References

- 1. This compound: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound drives LXR to trigger lethal autophagy in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting the liver X receptor with this compound differentiates tumour cells to secrete immunogenic exosome‐enriched vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting NR1H/liver X receptor with this compound differentiates tumor cells to activate a new secretory pathway releasing immunogenic anti-tumor vesicles enriched in LC3-II-associated exosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inhibition of cancer growth in vitro and in vivo by a novel ROS-modulating agent with ability to eliminate stem-like cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound synergizes with Cytarabine to Kill Acute Myeloid Leukemia Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Dendrogenin A from Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrogenin A (DDA) is an endogenous mammalian cholesterol metabolite that has garnered significant interest for its potent anti-tumor and neurostimulating properties.[1][2] It is formed through the enzymatic conjugation of 5,6α-epoxy-cholesterol with histamine.[2] Notably, DDA levels have been found to be significantly decreased in breast tumors when compared to adjacent normal tissue, suggesting a deregulation of its metabolic pathway during carcinogenesis.[1][3][4] This observation highlights the potential of DDA as a biomarker and a therapeutic agent.

These application notes provide detailed protocols for the extraction and quantification of this compound from various biological samples, tailored for researchers in academia and the pharmaceutical industry. The methodologies described are based on established and validated techniques to ensure reliable and reproducible results.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different biological tissues. This data can serve as a reference for expected physiological levels.

| Biological Sample | Species | Concentration (ng/g of tissue) | Molar Concentration (nM) | Reference |

| Brain | Mouse | 46 ± 9 | 65 ± 13 | [5] |

| Lung | Mouse | 128 ± 25 | 249 ± 48 | [5] |

| Liver | Mouse | 87 ± 17 | 170 ± 33 | [5] |

| Spleen | Mouse | 263 ± 51 | 485 ± 92 | [5] |

| Breast Tissue | Mouse | 112 ± 22 | 218 ± 43 | [5] |

| Breast Tumors | Human | Significantly lower than normal adjacent tissue | [4] |

Experimental Protocols

Two primary methods for the extraction and quantification of this compound are presented below: a rapid protein precipitation method and a more traditional liquid-liquid extraction. Both are followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which has been established as a fast and reliable method for DDA analysis.[1][3]

Protocol 1: Rapid Protein Precipitation for DDA Extraction from Tissues and Cells

This method is advantageous for its speed and is suitable for both solid tissues and cell pellets.[6]

Materials:

-

Biological tissue or cell pellet

-

Homogenizer (for tissues)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Methanol (LC-MS grade)

-

Internal Standard (e.g., deuterated DDA)

-

Microcentrifuge tubes

-

Centrifuge capable of 15,000 x g and 4°C

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Tissues: Weigh the frozen tissue sample (e.g., 50-100 mg). On ice, add 5 volumes of ice-cold PBS and homogenize thoroughly.

-

Cells: Start with a known number of cells (e.g., 1x10^6). Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

-

Lysis and Protein Precipitation:

-

To the tissue homogenate or cell pellet, add 3 volumes of ice-cold methanol containing the internal standard.

-

Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

-

Incubate on ice for 20 minutes.

-

-

Centrifugation:

-

Centrifuge the mixture at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully collect the supernatant, which contains DDA, and transfer it to a new microcentrifuge tube.

-

-

Drying:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

-

Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.

-

-

LC-MS/MS Analysis:

-

Transfer the clear supernatant to an autosampler vial for analysis.

-

Protocol 2: Liquid-Liquid Extraction (Bligh and Dyer Method) for DDA Extraction

This classic method provides a robust extraction of lipids and other small molecules, including DDA.[1][6]

Materials:

-

Biological tissue or cell pellet

-

Homogenizer (for tissues)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized Water

-

Internal Standard (e.g., deuterated DDA)

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Sample Homogenization:

-

Homogenize a known amount of tissue or cell pellet in a glass tube with 1 mL of a 1:2 (v/v) mixture of chloroform:methanol. Add the internal standard to this mixture.

-

-

Phase Separation:

-

Add 0.25 mL of chloroform and vortex for 1 minute.

-

Add 0.25 mL of deionized water and vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

-

Extraction:

-

Three layers will be formed: an upper aqueous phase (methanol/water), a lower organic phase (chloroform), and a protein disk at the interface.

-

Carefully collect the lower organic phase containing DDA using a glass Pasteur pipette and transfer to a new glass tube.

-

-

Drying:

-

Evaporate the collected organic phase to dryness under a gentle stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a suitable volume of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

LC-MS/MS Analysis of this compound

A validated method for the sensitive and specific quantification of DDA utilizes a reversed-phase C18 column with an acidic mobile phase to improve peak shape and reduce carryover.[1][3]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA)

-

Mobile Phase B: Acetonitrile with 0.1% HFBA

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-